molecular formula C21H16N2O2S B2591522 (3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 327072-14-0

(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B2591522
CAS No.: 327072-14-0
M. Wt: 360.43
InChI Key: XTQGQFKVZTUMME-UHFFFAOYSA-N
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Description

(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a furan ring, a cyclopropyl group, and a phenylmethanone moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of the furan ring and the cyclopropyl group. The final step usually involves the addition of the phenylmethanone moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQGQFKVZTUMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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